molecular formula C12H10N2O2 B2927834 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole CAS No. 1007055-34-6

3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole

Cat. No.: B2927834
CAS No.: 1007055-34-6
M. Wt: 214.224
InChI Key: GNSVREAYZWSBTH-UHFFFAOYSA-N
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Description

3-(7-Methoxy-1-benzofuran-2-yl)-1H-pyrazole is a chemical compound that features a benzofuran ring substituted with a methoxy group at the 7th position and a pyrazole ring

Scientific Research Applications

3-(7-Methoxy-1-benzofuran-2-yl)-1H-pyrazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Future Directions

The future directions for research on “3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole” could include exploring its potential biological activities, studying its reactivity in various chemical reactions, and developing efficient methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(7-Methoxy-1-benzofuran-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(7-Methoxy-1-benzofuran-2-yl)acrylic acid: Shares the benzofuran ring with a methoxy group but has an acrylic acid moiety instead of a pyrazole ring.

    3-(7-Methoxybenzofuran-2-yl)acrylic acid: Similar structure but with an acrylic acid group.

Uniqueness

3-(7-Methoxy-1-benzofuran-2-yl)-1H-pyrazole is unique due to the presence of both the benzofuran and pyrazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-15-10-4-2-3-8-7-11(16-12(8)10)9-5-6-13-14-9/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSVREAYZWSBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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